
Indium, tris(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indium, tris(phenylmethyl)-, also known as indium triphenylmethyl, is an organoindium compound. Indium is a post-transition metal that has gained significant attention in various fields due to its unique properties. The compound is characterized by the presence of three phenylmethyl groups attached to an indium atom, making it a valuable reagent in organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of indium, tris(phenylmethyl)- typically involves the reaction of indium trichloride with phenylmethyl magnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
InCl3+3PhCH2MgBr→In(PhCH2)3+3MgBrCl
Industrial Production Methods: While the laboratory synthesis of indium, tris(phenylmethyl)- is well-documented, its industrial production is less common due to the specialized conditions required. advancements in organometallic chemistry may pave the way for scalable production methods in the future.
化学反応の分析
Types of Reactions: Indium, tris(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indium(III) species.
Reduction: It can be reduced to form lower oxidation state indium compounds.
Substitution: The phenylmethyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, alkoxides, and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indium(III) oxide, while substitution reactions can produce a variety of organoindium compounds.
科学的研究の応用
Indium, tris(phenylmethyl)- has a wide range of applications in scientific research:
作用機序
The mechanism by which indium, tris(phenylmethyl)- exerts its effects varies depending on the application:
類似化合物との比較
Indium tris-dipivaloylmethanate: Known for its high volatility and use in chemical vapor deposition.
Tris(allyl)indium: Used in the synthesis of indium-containing materials.
Uniqueness: Indium, tris(phenylmethyl)- is unique due to its specific structure and reactivity, making it a versatile reagent in both organic synthesis and industrial applications. Its ability to form stable complexes with various ligands sets it apart from other indium compounds.
特性
CAS番号 |
125706-16-3 |
|---|---|
分子式 |
C21H21In |
分子量 |
388.2 g/mol |
IUPAC名 |
tribenzylindigane |
InChI |
InChI=1S/3C7H7.In/c3*1-7-5-3-2-4-6-7;/h3*2-6H,1H2; |
InChIキー |
VXYBQDNBICTYEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C[In](CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)
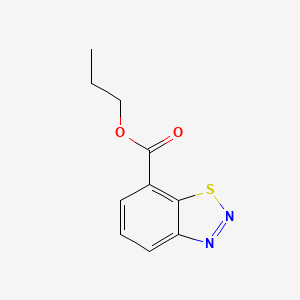

![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)
![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)

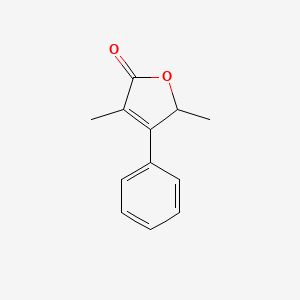
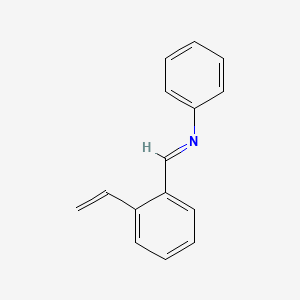
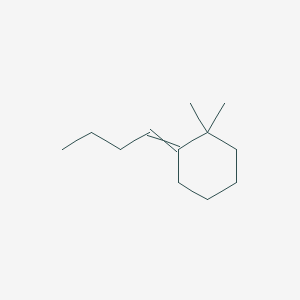
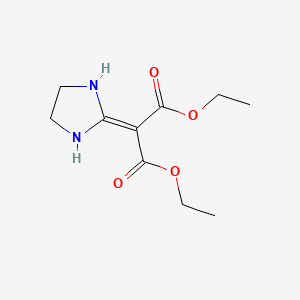

![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)

![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
